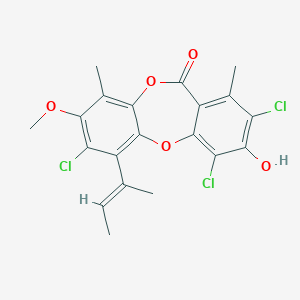
3-Methyl-5-hexen-3-ol
描述
3-Methyl-5-hexen-3-ol is an organic compound with the molecular formula C7H14O. It is a colorless liquid with a characteristic odor and is used in various chemical synthesis studies . The compound is also known by its IUPAC name, 3-methylhex-5-en-3-ol .
准备方法
Synthetic Routes and Reaction Conditions: 3-Methyl-5-hexen-3-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 3-methyl-1,5-hexadiene. The reaction typically proceeds as follows:
Hydroboration: The addition of borane (BH3) to the double bond of 3-methyl-1,5-hexadiene.
Oxidation: The resulting organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the compound can be produced on a larger scale using similar synthetic routes with optimized reaction conditions to ensure higher yields and purity.
化学反应分析
Types of Reactions: 3-Methyl-5-hexen-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield saturated alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group (-OH) in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Aldehydes or ketones
Reduction: Saturated alcohols
Substitution: Alkyl halides
科学研究应用
3-Methyl-5-hexen-3-ol has several scientific research applications, including:
Biology: The compound can be used in studies related to pheromones and other biologically active molecules.
Medicine: Research on this compound includes its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
作用机制
The mechanism of action of 3-Methyl-5-hexen-3-ol depends on its specific application. In chemical reactions, the compound’s hydroxyl group (-OH) and double bond (C=C) are key functional groups that participate in various transformations. The molecular targets and pathways involved vary based on the reaction conditions and reagents used.
相似化合物的比较
- 4-Methyl-1-hexen-4-ol
- Methylethylallylcarbinol
Comparison: 3-Methyl-5-hexen-3-ol is unique due to its specific structure, which includes a hydroxyl group and a double bond at distinct positions. This structural arrangement allows it to participate in a variety of chemical reactions, making it a versatile compound in organic synthesis. Similar compounds, such as 4-Methyl-1-hexen-4-ol, may have different reactivity and applications due to variations in their molecular structure .
属性
IUPAC Name |
3-methylhex-5-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-4-6-7(3,8)5-2/h4,8H,1,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBARKLJMQRUBKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00935560 | |
| Record name | 3-Methylhex-5-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00935560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1569-44-4 | |
| Record name | 3-Methyl-5-hexen-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1569-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hexen-3-ol, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001569444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylhex-5-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00935560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-5-hexen-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the allylic rearrangement observed in the synthesis of 4,6,6-Trichloro-3-methyl-5-hexen-3-ol?
A: The research paper [] describes the synthesis of 4,6,6-Trichloro-3-methyl-5-hexen-3-ol from 5,5,5-Trichloro-3-penten-2-one. A key step in this synthesis is an allylic rearrangement that occurs when 6,6,6-trichloro-3-methyl-4-hexen-3-ol is heated. This rearrangement repositions the double bond within the molecule, leading to the formation of the desired 4,6,6-Trichloro-3-methyl-5-hexen-3-ol. This rearrangement is significant because it highlights the reactivity of allylic systems and their ability to undergo structural changes under specific conditions.
Q2: The paper mentions the stereoselective synthesis of dl-erythro-4,6,6-trichloro-3-methyl-5-hexen-3-ol. What is the importance of stereoselectivity in this context?
A: The researchers achieved stereoselective synthesis of the dl-erythro diastereomer of 4,6,6-Trichloro-3-methyl-5-hexen-3-ol by utilizing 3,5,5-trichloro-4-penten-2-one as the starting material []. Stereoselectivity is crucial in organic synthesis, especially when dealing with chiral molecules. Different stereoisomers of a compound can exhibit different biological activities or chemical properties. Therefore, being able to selectively synthesize a specific stereoisomer, like the dl-erythro form in this case, allows for better control over the properties and potential applications of the synthesized compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B75334.png)






![butyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B75351.png)

